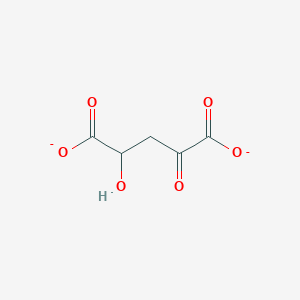
2-Keto-4-hydroxyglutarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-2-oxoglutarate(2-) is an oxo dicarboxylate obtained by deprotonation of both carboxy groups of 4-hydroxy-2-oxoglutaric acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 4-hydroxy-2-oxoglutarate(1-).
Aplicaciones Científicas De Investigación
Biochemical Role and Enzymatic Activity
2K4HG is recognized as a substrate for specific enzymes, particularly aldolases. Research has demonstrated that 2K4HG aldolase catalyzes the conversion of 2K4HG into glyoxylate, which is crucial in metabolic pathways involving amino acid metabolism and the tricarboxylic acid cycle. The detection of aldolase activity using polyacrylamide gel electrophoresis has been established, highlighting its significance in enzymatic assays .
Table 1: Enzymatic Reactions Involving 2-Keto-4-hydroxyglutarate
| Enzyme | Reaction | Product |
|---|---|---|
| 2K4HG Aldolase | 2K4HG → Glyoxylate | Glyoxylate |
| Alanine-Glyoxylate Aminotransferase | Glyoxylate + Alanine → Glycine | Glycine |
Metabolic Pathways
In cellular metabolism, 2K4HG is involved in the glyoxylate cycle and can influence metabolic fluxes in various organisms. It serves as an intermediate that can be converted to other metabolites, impacting energy production and biosynthetic pathways. Its structural similarity to α-ketoglutarate allows it to participate in reactions typically associated with the tricarboxylic acid cycle, making it a crucial player in cellular respiration and energy metabolism .
Cancer Research
Recent studies have identified 2K4HG as an oncometabolite, particularly in cancers associated with mutations in isocitrate dehydrogenase (IDH) enzymes. Elevated levels of 2K4HG have been linked to altered cellular signaling pathways that promote tumorigenesis. For instance, its accumulation can lead to changes in DNA methylation patterns and histone modifications, thereby influencing gene expression related to cancer progression .
Neurological Disorders
There is emerging evidence that 2K4HG may play a role in neurological conditions. Its involvement in metabolic disturbances has been studied concerning disorders like glioma and other neurodegenerative diseases. The modulation of its levels could potentially serve as a therapeutic target or biomarker for disease progression .
Case Study 1: Tumorigenesis and Metabolism
A study investigated the effects of D-2-hydroxyglutarate (D-2HG), a stereoisomer of 2K4HG, on glioma cells. The research found that D-2HG inhibited α-ketoglutarate-dependent dioxygenases, leading to increased cellular proliferation and resistance to apoptosis. This highlights the potential of targeting metabolic pathways involving 2K4HG for cancer therapy .
Case Study 2: Aldolase Activity Detection
Another significant study focused on the purification and characterization of 2K4HG aldolase from bovine kidney. The enzyme was successfully isolated and shown to exhibit high specificity for its substrate, providing insights into its potential applications in biotechnological processes where precise enzymatic activity is required .
Propiedades
Fórmula molecular |
C5H4O6-2 |
|---|---|
Peso molecular |
160.08 g/mol |
Nombre IUPAC |
2-hydroxy-4-oxopentanedioate |
InChI |
InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11)/p-2 |
Clave InChI |
WXSKVKPSMAHCSG-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)C(=O)C(=O)[O-] |
SMILES canónico |
C(C(C(=O)[O-])O)C(=O)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















